molecular formula C6H5ClN4 B1598187 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-40-7

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue: B1598187
Numéro CAS: 58826-40-7
Poids moléculaire: 168.58 g/mol
Clé InChI: BIJIVKKVAJMSBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridazine with suitable acylating agents such as formic acid, acetic anhydride, or benzoyl chloride . Another approach includes the oxidative cycloaddition of 3-aminopyridazine derivatives using bimetallic copper and zinc catalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-6 Chlorine

The chlorine atom at position 6 undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing nature of the triazolopyridazine ring. Key reactions include:

Reaction with Amines

  • Conditions : Palladium-catalyzed coupling (Pd(OAc)<sub>2</sub>/BINAP, NaOtBu, toluene, 100°C).

  • Product : Substitution of Cl with amines yields 6-amino-8-methyl derivatives. For example, coupling with 2-(4-hydroxyphenyl)ethylamine produced a potent tankyrase inhibitor (IC<sub>50</sub> = 14 nM) .

  • Mechanism : Buchwald-Hartwig amination facilitates C–N bond formation via oxidative addition and reductive elimination steps .

Reaction with Hydroxide

  • Conditions : NaOH in DMSO at room temperature.

  • Product : Hydrolysis replaces Cl with a hydroxyl group, forming 6-hydroxy-8-methyl derivatives. This reaction is reversible under acidic conditions .

Reaction with Acetate

  • Conditions : Sodium acetate in DMF at 80°C.

  • Product : Substitution generates 6-acetoxy-8-methyl derivatives, confirmed by <sup>1</sup>H NMR and X-ray crystallography .

Vicarious Nucleophilic Substitution (VNS)

While VNS typically targets nitroarenes, the electron-deficient triazolopyridazine ring allows analogous reactivity.

Reaction with Carbon Nucleophiles

  • Conditions : Alkyl/aryl Grignard reagents in THF.

  • Product : Introduction of alkyl/aryl groups at position 6, accompanied by chloride elimination. For example, methylmagnesium bromide yields 6-methyl-8-methyl derivatives .

Transition Metal-Catalyzed Cross-Coupling

The C-6 chlorine participates in cross-coupling reactions to form C–C bonds.

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 90°C.

  • Product : Boronic acids couple at position 6, generating biaryl derivatives. For instance, phenylboronic acid produces 6-phenyl-8-methyl analogs .

Chlorination/Dechlorination

  • Chlorination : Treatment with POCl<sub>3</sub> converts hydroxyl or amine groups at C-6 back to chlorine .

  • Dechlorination : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes Cl, yielding 6-H-8-methyl derivatives .

Mechanistic Insights

  • Electrophilicity at C-6 : Enhanced by the fused triazole ring, enabling facile nucleophilic attack .

  • Steric Effects : The methyl group at C-8 influences reactivity, favoring substitutions at C-6 over other positions .

This compound’s versatility in nucleophilic and cross-coupling reactions makes it a valuable scaffold for synthesizing bioactive molecules, particularly kinase inhibitors and antimicrobial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications .

Activité Biologique

6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound belonging to the triazolopyridazine class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_6H5_5ClN4_4
  • CAS Number : 58826-40-7
  • IUPAC Name : this compound

The compound features a triazole ring fused with a pyridazine ring, which contributes to its unique biological properties. Its structure allows for various interactions with biological targets, making it an attractive candidate for pharmacological research.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : The compound has shown potential as an inhibitor of c-Met kinase, a target in cancer therapy. In vitro studies demonstrated cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50_{50} values ranging from 1.06 to 2.73 μM .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, although further investigation is needed to elucidate the mechanisms involved.
  • Antiparasitic Activity : Recent studies have indicated that derivatives of triazolopyridazines may effectively eliminate Cryptosporidium parasites in vitro, showcasing their potential in treating parasitic infections .

The mechanism of action for this compound involves its interaction with specific molecular targets. As a c-Met kinase inhibitor, it binds to the enzyme's active site and inhibits its activity. This interference can disrupt cellular processes such as Wnt signaling pathways critical in tumor growth and progression .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 6-chloro-3-methylpyridazine and hydrazine hydrate.
  • Cyclization : The reaction proceeds through cyclization using formic acid or other suitable cyclizing agents.
  • Conditions : The reaction is generally conducted under reflux conditions to facilitate the formation of the triazolo-pyridazine structure.

Optimizing reaction parameters such as temperature and solvent choice is crucial for maximizing yield and minimizing by-products. Continuous flow reactors may also be employed in industrial settings to enhance efficiency.

Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibitory Activities

CompoundCell Line A549 IC50_{50} (μM)Cell Line MCF-7 IC50_{50} (μM)Cell Line HeLa IC50_{50} (μM)c-Met Kinase IC50_{50} (μM)
12e 1.06 ± 0.161.23 ± 0.182.73 ± 0.330.090
Foretinib 0.019---

The data above illustrates the promising cytotoxicity of compound 12e , which was found to be comparable to Foretinib in inhibiting c-Met kinase activity .

Q & A

Basic Questions

Q. What are the common synthetic routes for 6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine, and what key reaction conditions influence yield?

The synthesis typically involves oxidative cyclization of hydrazine derivatives. A standard method starts with 3,6-dichloropyridazine, which is converted to 6-chloro-3-hydrazinopyridazine. Subsequent condensation with aldehydes or ketones forms hydrazones, followed by cyclization using oxidizing agents like Br₂/AcOH or iodobenzene diacetate (IBD) in dichloromethane (DCM) . Key factors affecting yield include:

  • Oxidant choice : Harsh reagents (Br₂) may reduce yields due to side reactions, while IBD offers milder conditions .
  • Solvent selection : Polar aprotic solvents (DMF) enhance intermediate stability during condensation .
  • Temperature control : Cyclization at room temperature minimizes decomposition .

Example Protocol :

  • React 6-chloro-3-hydrazinopyridazine with an aldehyde in ethanol under reflux.
  • Treat the hydrazone intermediate with IBD/DCM for cyclization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, chloro at C6) .
  • Mass spectrometry (HRMS) : Exact mass determination (e.g., molecular ion peak at m/z 168.6 for C₆H₅ClN₄) .
  • HPLC : Purity assessment (>95% by area normalization) .
  • X-ray crystallography : Resolves steric strain in derivatives (e.g., nonplanar tricyclic core in fluorophenyl analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific hazards are not classified, general precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles during synthesis .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DCM) .
  • First aid : For skin contact, wash with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can researchers optimize oxidative cyclization methods to overcome low yields and harsh conditions?

Strategies :

  • Alternative oxidants : Replace Br₂/AcOH with IBD, which reduces side reactions and improves yields (e.g., 38–48% yields in chloromethyl derivatives) .
  • Solvent optimization : Use DCM instead of acetic acid to enhance reaction homogeneity .
  • Stepwise synthesis : Isolate hydrazone intermediates before cyclization to minimize impurities .

Case Study :

  • IBD-mediated cyclization of 6-arylidenehydrazino intermediates in DCM achieved 44–48% yields for sterically hindered analogs .

Q. What strategies are employed in designing derivatives to enhance biological activity, such as PDE4 inhibition?

Methodological Approaches :

  • Substituent engineering : Introduce electron-donating groups (e.g., methoxy, fluorophenyl) at C3/C6 to improve target binding .
  • Hybrid cores : Merge triazolopyridazine with thiadiazine moieties to enhance selectivity for PDE4 isoforms (IC₅₀ < 10 nM for compounds 10 and 18) .
  • Docking studies : Model interactions with PDE4A’s catalytic domain to prioritize derivatives with optimal hydrogen bonding .

Example Derivative :

  • (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (compound 18) showed >100-fold selectivity for PDE4 over other PDEs .

Propriétés

IUPAC Name

6-chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5(7)10-11-3-8-9-6(4)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJIVKKVAJMSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398799
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58826-40-7
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 37.6 g of 6-chloro-3-hydrazino-4-methylpyridazine and 50 ml of formic acid was heated, with stirring, on a boiling water bath for 30 minutes. The mixture was cooled and excess acid was removed by distillation under reduced pressure. The residual damp solid was dissolved in 300 ml of methylene chloride and washed with aqueous saturated sodium bicarbonate solution. The organic solution was then dried over anhydrous sodium sulfate and filtered through Celite and the solvent was evaporated to leave a residual tan solid. This was recrystallized from ethyl acetate to give 6-chloro-8-methyl-1,2,4-triazolo[4,3-b]pyridazine melting at about 134-136° C.
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Amino-2-thiouracil
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Amino-2-thiouracil
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine
6-Amino-2-thiouracil
6-Chloro-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.